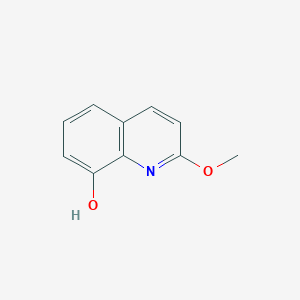

2-Methoxyquinolin-8-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxyquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-9-6-5-7-3-2-4-8(12)10(7)11-9/h2-6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJWJCDDMGBKWAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=CC=C2O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354055 | |

| Record name | 8-quinolinol, 2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74668-72-7 | |

| Record name | 8-quinolinol, 2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Methoxyquinolin 8 Ol

Strategic Synthetic Routes for 2-Methoxyquinolin-8-ol and its Core Structure

The construction of the this compound core relies on established and innovative methods of quinoline (B57606) synthesis, followed by specific functional group manipulations.

Cyclization and Condensation Reactions in Quinoline Synthesis

The formation of the fundamental quinoline ring system is often achieved through various classical named reactions that involve cyclization and condensation mechanisms. These methods provide access to a wide array of substituted quinolines, which can then be further modified to yield the target compound.

Key synthetic strategies include:

Skraup Synthesis: This reaction involves the condensation of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.org The process begins with the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline (B41778) derivative, followed by cyclization and oxidation to form the quinoline ring. iipseries.org

Combes Synthesis: This method produces 2,4-disubstituted quinolines through the acid-catalyzed cyclization of an enamine, which is formed from the condensation of an aniline with a β-diketone. iipseries.org

Conrad-Limpach Synthesis: This reaction between anilines and β-ketoesters yields 4-hydroxyquinolines. iipseries.org

Friedländer Annulation: This is a straightforward condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, often catalyzed by acids or bases. mdpi.com Microwave-assisted Friedländer reactions have been shown to be an efficient method for quinoline synthesis. mdpi.com

Pfitzinger Reaction: This involves the reaction of isatin (B1672199) with a carbonyl compound containing an α-methylene group to produce quinoline-4-carboxylic acids. iipseries.org

Modern Catalytic Approaches: Recent advancements have introduced milder and more efficient catalytic systems. These include the use of cobalt for the cyclization of 2-aminoaryl alcohols with ketones or nitriles mdpi.com, and copper-catalyzed reactions of anthranils with saturated ketones. mdpi.com Iodine-mediated desulfurative cyclization of o-aminothiophenol and 1,3-ynones also provides a one-pot synthesis of quinolines. rsc.org

These foundational reactions, summarized in the table below, provide the essential quinoline core, which can be subsequently functionalized to produce this compound.

| Reaction Name | Reactants | Product Type | Key Features |

| Skraup Synthesis | Aromatic amine, glycerol, sulfuric acid, oxidizing agent | Quinoline | Dehydration of glycerol to acrolein followed by cyclization and oxidation. iipseries.org |

| Combes Synthesis | Aniline, β-diketone | 2,4-Disubstituted quinoline | Acid-catalyzed cyclization of an intermediate enamine. iipseries.org |

| Conrad-Limpach Synthesis | Aniline, β-ketoester | 4-Hydroxyquinoline | Condensation reaction forming a key intermediate. iipseries.org |

| Friedländer Annulation | 2-Aminoaryl aldehyde/ketone, compound with α-methylene group | Substituted quinoline | Condensation reaction, can be facilitated by microwave irradiation. mdpi.com |

| Pfitzinger Reaction | Isatin, carbonyl compound with α-methylene group | Quinoline-4-carboxylic acid | Ring opening of isatin followed by condensation and cyclization. iipseries.org |

| Modern Catalytic Methods | Various (e.g., 2-aminoaryl alcohols, ketones, anthranils) | Substituted quinolines | Often employ transition metal catalysts (e.g., Co, Cu) for milder reaction conditions. mdpi.com |

Regioselective Functional Group Interconversions at the 2- and 8-Positions

Once the quinoline core is established, the introduction of the methoxy (B1213986) group at the 2-position and the hydroxyl group at the 8-position requires precise regioselective functional group interconversions.

The introduction of a hydroxyl group at the 8-position can be achieved through hydroxylation of 6-methoxyquinoline (B18371) using strong oxidizing agents. The direct functionalization of the C-8 position of quinolines is also a significant area of research. Rhodium(III)-catalyzed C-H activation has been successfully employed for the direct alkylation and alkynylation of quinoline N-oxides at the C-8 position with excellent regioselectivity. ibs.re.kr The N-oxide directing group can be readily removed post-functionalization. ibs.re.kr

For the introduction of the methoxy group at the 2-position, various strategies can be employed. If the synthesis starts from a 2-chloroquinoline (B121035) derivative, a nucleophilic substitution with sodium methoxide (B1231860) can be performed. Alternatively, if a 2-hydroxyquinoline (B72897) (a quinolone) is synthesized via methods like the Conrad-Limpach synthesis, it can be converted to the corresponding 2-methoxyquinoline (B1583196) through O-alkylation.

Manganese-catalyzed hydroboration of quinolines has been shown to be a regioselective process. chinesechemsoc.orgchinesechemsoc.org While 1,2-hydroboration is kinetically favored, 1,4-hydroboration is under thermodynamic control, offering pathways to functionalize different positions of the quinoline ring. chinesechemsoc.org

Stereoselective Approaches in this compound Analog Synthesis

While this compound itself is achiral, the synthesis of its analogs often involves the creation of stereocenters. Stereoselective approaches are crucial for preparing enantiomerically pure or enriched compounds, which is often a requirement for biologically active molecules.

One approach involves the use of chiral starting materials or chiral catalysts in the quinoline synthesis. For instance, in the synthesis of quinoline derivatives through imine formation and subsequent cyclization, the use of chiral aldehydes or ketones as starting materials can lead to the formation of stereodefined products. orientjchem.org

Furthermore, in the derivatization of the this compound scaffold, particularly in side-chain modifications, stereoselective reactions are often employed. For example, the introduction of a chiral side chain at a specific position on the quinoline ring can be achieved using stereoselective alkylation or cross-coupling reactions.

Derivatization and Analog Generation Strategies for this compound

The this compound scaffold serves as a versatile platform for the generation of diverse chemical libraries through various derivatization strategies. These modifications are aimed at modulating the physicochemical and biological properties of the parent compound.

Substitution Pattern Variations on the Quinoline Ring System

Altering the substitution pattern on the quinoline ring is a common strategy to explore structure-activity relationships (SAR). This involves introducing various functional groups at different positions of the bicyclic system.

Halogenation: The introduction of halogen atoms (F, Cl, Br) at various positions of the quinoline ring can significantly impact the electronic properties and lipophilicity of the molecule. acs.org For instance, the replacement of a methoxy group with a halogen can lead to changes in biological activity. acs.org

Alkylation and Arylation: The introduction of alkyl or aryl groups can be achieved through various C-H activation and cross-coupling reactions. ibs.re.kr For example, Rh(III)-catalyzed direct alkylation of quinoline N-oxides at the C-8 position has been reported. ibs.re.kr Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are also widely used to introduce aryl and vinyl groups.

Introduction of Other Functional Groups: The quinoline ring can be further functionalized with nitro, amino, and other groups. For example, nitration followed by reduction is a common route to introduce an amino group. nih.gov The amino group can then serve as a handle for further derivatization.

The following table summarizes some examples of substitution pattern variations on the quinoline ring.

| Position | Substituent | Synthetic Method | Potential Impact |

| 6 | Halogen (F, Cl) | Nucleophilic aromatic substitution or Sandmeyer reaction | Modulates electronic properties and lipophilicity. acs.org |

| 2 | Methyl | Included in initial quinoline synthesis (e.g., using a methyl-substituted reactant) | Can influence steric interactions and metabolic stability. acs.org |

| 8 | Alkyl, Alkynyl | Rh(III)-catalyzed C-H activation of quinoline N-oxide | Introduces diverse functionalities at a specific position. ibs.re.kr |

| 4 | Phenyl | Palladium-catalyzed Suzuki coupling | Enhances molecular complexity and potential for π-stacking interactions. |

| 5 | Alkoxy | Incorporated in the aniline precursor for quinoline synthesis | Can alter hydrogen bonding capabilities and solubility. acs.org |

Side-Chain Modifications and Conjugation Strategies

Modifying the methoxy and hydroxyl groups of this compound or introducing side chains at other positions of the quinoline ring are key strategies for analog generation.

O-Alkylation and O-Acylation: The hydroxyl group at the 8-position can be readily alkylated or acylated to introduce a variety of side chains. This can be used to modulate the compound's lipophilicity and steric bulk.

Amino Acid Conjugation: The hydroxyl or an introduced amino group can be conjugated with amino acids or peptides. acs.org This strategy is often employed to improve the pharmacokinetic properties of a compound or to target specific biological pathways. acs.org For instance, 8-quinolinamines have been conjugated with amino acids to generate broad-spectrum anti-infective agents. acs.org

Formation of Heterocyclic Derivatives: The functional groups on the quinoline ring can be used to construct fused or linked heterocyclic systems. For example, the hydroxyl group can be used as a starting point for the synthesis of furan (B31954) or pyran-fused quinolines. researchgate.net

Linker Chemistry: In the context of developing antibody-drug conjugates (ADCs), the quinoline moiety can be attached to a linker, which is then connected to an antibody. google.com The nature of the linker is crucial for the stability and release of the drug at the target site. google.com

These derivatization strategies allow for the fine-tuning of the properties of this compound, leading to the discovery of new compounds with a wide range of potential applications.

Amino Acid and Peptide Conjugates of this compound Analogs

The conjugation of amino acids and peptides to quinoline scaffolds, particularly 8-aminoquinoline (B160924) analogs which are structurally related to this compound, is a strategy employed to enhance biological activity and modulate physicochemical properties. These synthetic approaches typically involve the coupling of a protected amino acid or peptide to the amino group of the quinoline derivative.

A common method involves the condensation reaction between an 8-aminoquinoline analog and an N-α-butoxycarbonyl (Boc)-protected amino acid. acs.org This reaction is often facilitated by a coupling agent such as 1,3-dicyclohexylcarbodiimide (DCC) in a solvent like dichloromethane (B109758) (CH2Cl2). acs.org To prevent unwanted side reactions, the reactive functional groups on the amino acid side chains are also protected. For instance, the ε-amino group of lysine (B10760008) is protected with a Boc group, the guanido group of arginine with a dicarbobenzyloxy (di-Cbz) group, and the imidazole (B134444) ring of histidine with a Nπ-benzyloxymethyl group. acs.org

Another approach involves solid-phase peptide synthesis (SPPS), a robust methodology for creating longer peptide chains that can then be conjugated to the quinoline core. peptide.com This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. peptide.com General peptide synthesis involves coupling the C-terminus of one amino acid to the N-terminus of another. japer.in Reagents like N-methylmorpholine (NMM) and DCC are frequently used to facilitate the formation of the peptide bond. japer.in Once the desired peptide is synthesized, it can be cleaved from the resin and conjugated to the quinoline moiety.

The following table summarizes a typical coupling reaction for generating amino acid conjugates of an 8-aminoquinoline analog.

| Reactant 1 | Reactant 2 | Coupling Agent/Conditions | Product Type | Ref |

| 2-tert-Butyl-5-alkoxy-6-methoxy-8-quinolinamine | N-α-Boc-protected amino acid | 1,3-Dicyclohexylcarbodiimide (DCC), Dichloromethane (CH2Cl2) | Protected amino acid derivative of 8-quinolinamine | acs.org |

| Rhein (anthraquinone carboxylic acid) | Amino acid methyl ester | DCC, N-Methylmorpholine (NMM), Tetrahydrofuran (THF) | Peptide derivatives of Rhein | japer.in |

| 6-Bromohexanoic acid | Peptidyl-Resin | HOBt, DIC, Dimethylformamide (DMF) | Bromo-hexamide-peptide-resin for further conjugation | mdpi.com |

Hybrid Molecular Architectures Incorporating this compound Scaffolds

The concept of molecular hybridization involves covalently linking two or more distinct pharmacophores to create a single molecule with the potential for enhanced efficacy or a multi-target profile. The 6-methoxyquinoline scaffold, a key feature of the antimalarial drug primaquine (B1584692) and an analog of this compound, is a common component in the design of such hybrid molecules. researchgate.netnih.gov

A divergent synthetic approach is often utilized, allowing for the creation of various hybrid structures from a common intermediate. researchgate.netnih.gov For example, hybrid molecules combining the pharmacophores of primaquine (containing the 6-methoxyquinoline-8-amino moiety) and chloroquine (B1663885) (containing a 4-amino-7-chloroquinoline moiety) have been synthesized. researchgate.netnih.gov The synthesis can involve a direct linkage of the two aromatic systems or the incorporation of different linker units, such as piperazine (B1678402) diamide (B1670390) or diamine linkers. nih.gov The synthesis of a directly linked hybrid involved reacting 6-methoxy-8-aminoquinoline with 4,7-dichloroquinoline (B193633) under neat conditions at elevated temperatures (120°C). nih.gov

Another strategy for creating hybrid molecules is the Ugi-azide reaction. This one-pot, multi-component reaction has been used to synthesize hybrids of 6-methoxyquinolin-8-amine and tetrazole moieties. mdpi.com The synthesis starts with the preparation of a 6-methoxyquinolin-8-amine precursor, which is then functionalized with a linker containing an azide (B81097) group. This intermediate subsequently participates in the Ugi-azide reaction with an isocyanide, a carboxylic acid, and an amine to form the final hybrid molecule. mdpi.com The nature of the linker between the quinoline and tetrazole components has been shown to significantly influence the molecule's properties. mdpi.com

The following table outlines examples of synthetic strategies for creating hybrid molecules based on 6-methoxyquinoline scaffolds.

| Quinoline Precursor | Partner Pharmacophore/Moiety | Synthetic Strategy/Key Reaction | Linker Type | Ref |

| 6-Methoxy-8-aminoquinoline | 4,7-Dichloroquinoline | Neat reaction at 120°C | Direct linkage | nih.gov |

| 6-Methoxyquinolin-8-amine | Tetrazole | Ugi-azide reaction | Varied chain length and basicity | mdpi.com |

| N-protected anthranilic acids | Primaquine (PQ) | Amide coupling | Amide bond | nih.gov |

| Primaquine (PQ) | Cinnamic Acid Derivatives | Amide coupling | Amide or Acylsemicarbazide | mdpi.com |

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Methoxyquinolin 8 Ol Systems

Vibrational Spectroscopy for Comprehensive Molecular Structure Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for probing the molecular structure of 2-methoxyquinolin-8-ol. The vibrational frequencies observed in the spectra correspond to specific bond stretching and bending modes within the molecule.

A synthesized derivative of celastrol (B190767) linked with primaquine (B1584692), which contains a methoxyquinoline moiety, showed distinct FT-IR peaks. researchgate.net The spectrum displayed a broad band around 3400 cm⁻¹ for the O-H and N-H stretching vibrations. researchgate.net Peaks at 1411 and 1337 cm⁻¹ were attributed to N-H bending in the amide group. researchgate.net

Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide atom-specific information, allowing for the precise assignment of the chemical structure.

In a derivative of this compound, the ¹H NMR spectrum in CDCl₃ showed distinct signals for the aromatic protons of the quinoline (B57606) ring and the protons of the methoxy (B1213986) group. rsc.org For example, a related compound displayed proton signals at δ 7.79, 7.53, and 7.08 ppm, corresponding to the aromatic protons, and a singlet for the methoxy group protons. rsc.org

The ¹³C NMR spectrum provides information about the carbon skeleton. In a derivative, carbon signals were observed at δ 162.25, 161.41, 155.36, 152.67, and so on, which can be assigned to the various carbon atoms of the quinoline and methoxy groups. rsc.org For instance, the signal for the methoxy carbon typically appears around 55-60 ppm. rsc.org The chemical shifts are sensitive to the electronic environment of each nucleus, providing valuable information about substituent effects and molecular conformation. mdpi.comuobasrah.edu.iqresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives

| Nucleus | Chemical Shift (δ) in ppm |

| ¹H | Aromatic Protons: 6.5-8.8, Methoxy Protons: ~3.9 |

| ¹³C | Aromatic Carbons: 95-160, Methoxy Carbon: ~56 |

Note: The exact chemical shifts can vary depending on the solvent and the specific derivative. rsc.orgrsc.org

Mass Spectrometry for Precise Molecular Identification and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound and for elucidating its fragmentation pathways. savemyexams.comlibretexts.org High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. rsc.org

The electron ionization (EI) mass spectrum of this compound would be expected to show a prominent molecular ion peak [M]⁺ corresponding to its molecular weight (175.18 g/mol ). nih.gov The fragmentation pattern provides structural information. Common fragmentation pathways for ethers include the loss of an alkyl radical from the methoxy group or cleavage of the ether bond. docbrown.info For quinoline derivatives, fragmentation often involves the loss of small molecules like HCN or CO. The analysis of these fragment ions helps to piece together the structure of the parent molecule. ajgreenchem.com

For example, a derivative of this compound with the formula C₁₆H₁₈NaO₃ showed a calculated HRMS (ESI-FT) value for [M+Na]⁺ of 281.1148, with the found value being 281.1152, confirming its elemental composition. rsc.org

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information for this compound in the solid state. This technique determines the precise three-dimensional arrangement of atoms in a crystal, yielding accurate bond lengths, bond angles, and torsion angles. researchgate.netgrafiati.com

While a crystal structure for this compound itself was not found in the search results, studies on related quinoline derivatives and their metal complexes offer valuable insights. nih.govrsc.org For instance, the crystal structure of a platinum(II) complex containing a quinolin-8-olate ligand revealed a distorted square-planar coordination geometry around the platinum center. nih.gov Such studies also illuminate intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. These interactions are crucial for understanding the solid-state properties of the material.

Photophysical Spectroscopies for Electronic State Characterization

Photophysical spectroscopy techniques are employed to investigate the electronic transitions and excited state properties of this compound and its complexes. nih.govphotoscience.plnih.gov

Ultraviolet-visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π-π* and n-π* transitions within the quinoline ring system.

A synthesized derivative of celastrol linked to a primaquine moiety, which includes a 6-methoxyquinoline (B18371) group, displayed an absorption peak at 420 nm, attributed to an n→π* transition. researchgate.net The position and intensity of these bands can be influenced by the solvent polarity and by the formation of metal complexes. Upon complexation with metal ions, the absorption bands often show a shift (either a bathochromic/red shift or a hypsochromic/blue shift) and a change in intensity (hyperchromic or hypochromic effect), providing evidence of complex formation and information about the nature of the metal-ligand interaction.

Many quinoline derivatives are known to be fluorescent, and the study of their photoluminescence (PL) and fluorescence emission provides insights into their excited state deactivation pathways. researchgate.net After a molecule absorbs light and is promoted to an excited electronic state, it can relax back to the ground state by emitting a photon. The wavelength of the emitted light is typically longer than the excitation wavelength (a phenomenon known as the Stokes shift).

The fluorescence properties of this compound and its derivatives are highly sensitive to their environment and to complexation with metal ions. For example, N-(6-methoxyquinolin-8-yl)-4-methylbenzenesulfonamide (TSQ) and its analogs are well-known fluorescent probes for zinc ions. nih.gov Their fluorescence is "turned on" upon binding to Zn(II), a process attributed to a combination of intramolecular charge transfer (ICT) and chelation-enhanced fluorescence (CHEF). nih.gov The study of fluorescence quantum yields and lifetimes provides further details about the efficiency of the emission process and the dynamics of the excited state. researchgate.net

Table 2: Summary of Spectroscopic and Structural Techniques for this compound

| Technique | Information Obtained |

| Vibrational Spectroscopy (IR, Raman) | Functional groups, molecular fingerprint, bond vibrations. rsc.org |

| Nuclear Magnetic Resonance (NMR) | Detailed atomic connectivity, chemical environment of nuclei, molecular structure in solution. rsc.orgrsc.org |

| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns. rsc.orgnih.gov |

| X-ray Crystallography | Precise 3D molecular structure in the solid state, bond lengths, bond angles, intermolecular interactions. researchgate.netnih.gov |

| UV-Visible Absorption Spectroscopy | Electronic transitions (π-π, n-π), evidence of complexation. researchgate.net |

| Photoluminescence/Fluorescence Spectroscopy | Excited state properties, emission wavelengths, fluorescence quantum yields, sensing applications. researchgate.netnih.gov |

Computational and Theoretical Investigations of 2 Methoxyquinolin 8 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. researchgate.net By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and reactivity indices.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. infn.itornl.gov It is used to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. From this optimized structure, the energies and distributions of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are calculated. researchgate.net

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. wuxiapptec.comlew.ro A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. lew.rougent.be Conversely, a small gap suggests the molecule is more reactive. wuxiapptec.comnih.gov For quinoline (B57606) derivatives, DFT calculations show that the HOMO is typically delocalized across the entire quinoline ring system, while the LUMO is also distributed over the ring, indicating potential for various electronic transitions. researchgate.net

Table 1: Predicted Frontier Orbital Energies for a Representative Methoxyquinoline Structure

| Parameter | Energy (eV) | Description |

| EHOMO | -5.89 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating capability. |

| ELUMO | -1.75 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting capability. |

| ΔE (Gap) | 4.14 | The energy difference between HOMO and LUMO, a key indicator of molecular stability and reactivity. |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the behavior of molecules in their excited states, which is crucial for understanding their response to light. ijsrst.com This method calculates the vertical excitation energies (the energy required to move an electron to a higher energy orbital without changing the molecular geometry), oscillator strengths (the probability of a particular electronic transition occurring), and the nature of these transitions. ijsrst.com

For aromatic systems like 2-Methoxyquinolin-8-ol, the most significant electronic transitions are typically π→π* transitions, where an electron is promoted from a bonding π-orbital to an antibonding π*-orbital. libretexts.org TD-DFT can predict the absorption wavelengths in a UV-Visible spectrum, providing a theoretical basis for experimental spectroscopic data. ijsrst.com These calculations help identify which orbitals are involved in the electronic transitions and characterize the resulting excited states. nih.gov

Table 2: Calculated Excitation Energies and Oscillator Strengths for a Representative Methoxyquinoline

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Description |

| S0 → S1 | 3.55 | 349 | 0.15 | Lowest energy transition, likely corresponding to a HOMO→LUMO (π→π) excitation. |

| S0 → S2 | 4.12 | 301 | 0.28 | Higher energy π→π transition involving deeper occupied or higher unoccupied orbitals. |

| S0 → S3 | 4.58 | 271 | 0.09 | Another allowed transition contributing to the UV absorption profile. |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like this compound) when bound to a larger target molecule, typically a protein or enzyme. This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action. smolecule.com The process involves placing the ligand in the binding site of the target and using a scoring function to estimate the binding affinity, often expressed as a binding energy (in kcal/mol). A lower binding energy indicates a more stable and favorable interaction.

Quinoline derivatives are known to interact with various biological targets, such as enzymes like topoisomerase, which are crucial for DNA replication. smolecule.com Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues in the target's active site, explaining its potential biological activity. smolecule.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational flexibility of the ligand and protein.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Biological Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are based on molecular descriptors, which are numerical values representing different physicochemical properties of the molecules.

Descriptors can be derived from computational methods like DFT and include electronic properties (e.g., HOMO/LUMO energies), steric properties, and hydrophobic properties. By developing a QSAR model for a class of quinoline derivatives, it becomes possible to predict the biological activity of new, untested compounds like this compound, thereby accelerating the process of identifying potent drug candidates.

Natural Bond Orbital (NBO) Analysis for Hyper-conjugative Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution, bonding, and stabilizing interactions within a molecule. grafiati.com It examines the delocalization of electron density from filled, bonding (donor) NBOs to empty, antibonding (acceptor) NBOs. This delocalization, known as hyperconjugation, is a key factor in molecular stability. grafiati.comnih.gov

Molecular Electrostatic Potential (MEP) Mapping for Chemically Active Site Identification

The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule, providing insights into its chemically reactive sites. researchgate.netmdpi.com This analysis allows for the identification of regions that are prone to electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. semanticscholar.org The MEP is mapped onto the electron density surface of the molecule, with different colors representing varying levels of electrostatic potential. bhu.ac.inresearchgate.net Typically, regions of negative potential, shown in red, are susceptible to electrophilic attack, while areas of positive potential, depicted in blue, indicate sites for nucleophilic attack. mdpi.combhu.ac.in Green and yellow areas generally represent regions with near-zero or intermediate electrostatic potential. semanticscholar.org

Detailed Research Findings

While specific research detailing the comprehensive MEP analysis of this compound is not extensively available in the public domain, the chemical reactivity can be predicted based on the fundamental principles of MEP and the electronic properties of its constituent functional groups. semanticscholar.orgbohrium.comajchem-a.com

The quinoline ring, being a heterocyclic aromatic system, exhibits a complex distribution of electron density. The nitrogen atom within the quinoline ring and the oxygen atoms of the hydroxyl and methoxy (B1213986) groups are highly electronegative and are therefore expected to be regions of negative electrostatic potential. semanticscholar.org These sites represent the most likely points for electrophilic attack.

Conversely, the hydrogen atom of the hydroxyl group is anticipated to be a region of strong positive electrostatic potential due to its attachment to the highly electronegative oxygen atom. bhu.ac.in This makes it a primary site for nucleophilic interactions. The hydrogen atoms attached to the aromatic rings will also exhibit positive potential, though to a lesser extent.

| Feature | Predicted Location on this compound | Potential Type | Implication for Reactivity |

| Most Negative Potential | Vicinity of the nitrogen atom in the quinoline ring and the oxygen atom of the hydroxyl group. | Negative (Red/Yellow) | Susceptible to electrophilic attack. |

| Most Positive Potential | Around the hydrogen atom of the hydroxyl group. | Positive (Blue) | Prone to nucleophilic attack. |

| Intermediate Potential | Carbon atoms of the quinoline and benzene (B151609) rings. | Near-zero (Green) | Less reactive compared to the heteroatoms and hydroxyl proton. |

This table is generated based on the general principles of Molecular Electrostatic Potential and the known electronic effects of the functional groups present in this compound.

The insights gained from MEP mapping are instrumental in predicting the molecule's behavior in chemical reactions and its potential interactions in biological systems. researchgate.netmdpi.com

Coordination Chemistry of 2 Methoxyquinolin 8 Ol and Its Metal Complexes

Ligand Design Principles for Metal Chelation with 2-Methoxyquinolin-8-ol

This compound is an analogue of 8-hydroxyquinoline (B1678124) (8HQ), a classical and potent metal chelating agent. researchgate.netnih.gov The design of this compound as a ligand is predicated on several key structural features that make it highly effective for metal ion coordination.

Bidentate N,O Donor Set : The primary feature is the presence of two donor atoms: the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group at the 8-position. nih.gov Upon deprotonation of the hydroxyl group, these two atoms can simultaneously bind to a single metal ion, forming a stable five-membered chelate ring. nih.gov This chelate effect, where a multidentate ligand forms a more stable complex than monodentate ligands, is a fundamental principle in coordination chemistry.

Planarity and Rigidity : The quinoline ring system is a planar and rigid structure. This pre-organizes the donor atoms in a favorable conformation for chelation, minimizing the entropic penalty upon complex formation and leading to more stable metal complexes compared to more flexible ligands. uncw.edu

Electronic Effects of the Methoxy (B1213986) Group : The methoxy group (-OCH₃) at the 2-position of the quinoline ring is an electron-donating group. Through resonance and inductive effects, it increases the electron density on the quinoline ring system. This, in turn, can enhance the basicity of the heterocyclic nitrogen atom, potentially leading to stronger metal-ligand bonds and influencing the redox and photophysical properties of the resulting complexes. researchgate.net

Lipophilicity : The aromatic quinoline structure imparts significant lipophilicity to the ligand. When it forms a neutral complex with a metal ion, the resulting chelate can often readily cross biological membranes, a principle that is the opposite of traditional chelation therapy but is crucial for applications involving intracellular delivery. nih.gov

These design principles make this compound a highly preorganized ligand capable of forming stable complexes with a wide array of metal ions. uncw.edu

Synthesis and Advanced Characterization of this compound Metal Complexes

The synthesis of metal complexes with this compound or its derivatives typically involves the direct reaction of the ligand with a suitable metal salt in a refluxing solvent. neliti.comjocpr.com The resulting complexes are then isolated and characterized using a suite of advanced analytical techniques to confirm their composition and structure.

Transition metal complexes of ligands similar to this compound are widely reported. derpharmachemica.com A general synthetic procedure involves dissolving the ligand and a transition metal salt (e.g., chlorides or acetates of Cu(II), Ni(II), Co(II), Mn(II)) in an alcoholic solvent like ethanol (B145695) and refluxing the mixture for several hours. jocpr.comderpharmachemica.com The solid complex that precipitates upon cooling is then filtered, washed, and dried. scispace.com

Advanced characterization techniques are crucial for elucidating the structure of these complexes:

Elemental Analysis : This technique determines the percentages of carbon, hydrogen, and nitrogen, which helps to establish the stoichiometry of the complex, most commonly found to be a 1:2 metal-to-ligand ratio. derpharmachemica.comneliti.com

Infrared (IR) Spectroscopy : IR spectra are used to confirm the coordination of the ligand to the metal ion. Key evidence includes the disappearance or shift of the O-H stretching band of the ligand's hydroxyl group upon deprotonation and coordination, and a shift in the C=N stretching frequency of the quinoline ring, indicating the involvement of the nitrogen atom in chelation. scispace.comresearchgate.net

Magnetic Susceptibility Measurements : This method is used to determine the magnetic moment of the complexes, which provides insight into the number of unpaired electrons and, consequently, the geometry of the complex (e.g., octahedral vs. tetrahedral). derpharmachemica.comresearchgate.net

Electronic Spectroscopy (UV-Vis) : The electronic spectra of the complexes provide information about the d-d electronic transitions and charge-transfer bands, which are characteristic of the coordination geometry around the metal ion. scispace.com

For instance, complexes of osmium(II) with quinolin-8-olato have been synthesized and characterized, demonstrating the versatility of this ligand family. scirp.org

The synthesis of main group metal complexes follows similar principles. nih.gov For example, complexes of aluminum(III) and indium(III) can be prepared by reacting the ligand with the corresponding metal salt. uncw.edu The characterization relies heavily on spectroscopic methods, particularly NMR spectroscopy, as these metals are typically diamagnetic.

¹H and ¹³C NMR Spectroscopy : For diamagnetic main group metal complexes, NMR spectroscopy is a powerful tool to confirm the ligand structure within the complex and to check for the presence of multiple isomers in solution.

Mass Spectrometry : Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to determine the mass-to-charge ratio of the complex, confirming its molecular weight and composition. nih.gov

Studies on ligands like 1,10-phenanthroline-2,9-dicarboxylic acid have shown the formation of stable complexes with both Indium(III) and Aluminum(III), highlighting the ability of N,O-donor ligands to effectively chelate these metals. uncw.edu

Structural Diversity and Geometrical Analysis of this compound Metal Chelates

Metal complexes of this compound and related ligands exhibit significant structural diversity, with the final geometry being dependent on the coordination number, the size, and the electronic configuration of the central metal ion. derpharmachemica.comscispace.com X-ray diffraction is the definitive method for determining the solid-state structure and geometry of these complexes. nih.gov

A common stoichiometry for divalent transition metal ions is 1:2 (Metal:Ligand), where two deprotonated ligand molecules coordinate to the metal center. derpharmachemica.comnih.gov This often results in six-coordinate complexes, with the specific geometry influenced by the d-electron count of the metal.

| Metal Ion | d-Electron Count | Typical Geometry | Reference |

| Mn(II) | d⁵ | Octahedral | derpharmachemica.com |

| Co(II) | d⁷ | Octahedral | derpharmachemica.com |

| Ni(II) | d⁸ | Octahedral | derpharmachemica.com |

| Cu(II) | d⁹ | Distorted Octahedral (Jahn-Teller) | derpharmachemica.com |

| Zn(II) | d¹⁰ | Tetrahedral | derpharmachemica.com |

Octahedral Geometry : For metals like Mn(II), Co(II), and Ni(II), the two bidentate ligands occupy four coordination sites in the equatorial plane, with two solvent molecules (like water) or other anions often occupying the axial positions to complete an octahedral geometry. researchgate.net

Distorted Octahedral Geometry : Copper(II) complexes frequently exhibit a distorted octahedral geometry due to the Jahn-Teller effect. nih.gov

Tetrahedral Geometry : The Zn(II) ion, having a d¹⁰ electronic configuration, has no crystal field stabilization energy preference for a specific geometry and often forms four-coordinate tetrahedral complexes. derpharmachemica.com

Main group metals like aluminum and indium typically form six-coordinate, octahedral complexes. nih.gov

Electrochemical Behavior of this compound Complexes

The electrochemical properties of metal complexes are critical for understanding their electronic structure and potential applications in areas like catalysis and sensing. Cyclic voltammetry (CV) is the most common technique used to investigate the redox behavior of these compounds. nih.govscielo.org.mx

Studies on related metal-quinolinolato complexes reveal that they can undergo both metal-centered and ligand-centered redox processes. scirp.org For example, osmium(II) complexes containing a quinolin-8-olato ligand display a well-defined, quasi-reversible oxidation wave corresponding to the Os(II)/Os(III) couple. scirp.org The potential at which this oxidation occurs (E₁/₂) is sensitive to other substituents on the ligands, demonstrating that the electronic properties of the complex can be systematically tuned. scirp.org

The general findings from electrochemical studies of such complexes include:

Reversible/Quasi-Reversible Redox Couples : Many transition metal complexes show reversible or quasi-reversible one-electron transfer processes, indicating that the resulting oxidized or reduced species are stable on the timescale of the CV experiment. scirp.orgnih.gov

Inert Potential Window : These complexes are often stable over a specific range of potentials. utexas.edu Beyond this range, irreversible oxidation or reduction of the complex can occur, sometimes leading to decomposition or the formation of new species on the electrode surface. utexas.edu

Ligand Influence : The presence of electron-donating or electron-withdrawing groups on the quinoline ligand, such as the 2-methoxy group, can shift the redox potentials. An electron-donating group generally makes the complex easier to oxidize. d-nb.info

Photophysical Properties of this compound Metal Complexes and Their Luminescence

The photophysical properties of metal complexes, including their absorption of light and subsequent luminescence, are of great interest for applications in OLEDs, chemical sensors, and bio-imaging. magtech.com.cnmdpi.com

Absorption : Metal complexes of this compound typically exhibit intense absorption bands in the UV and visible regions of the electromagnetic spectrum. These bands can be attributed to different electronic transitions:

Intraligand (IL) transitions occurring within the π-system of the quinoline ligand.

Metal-to-Ligand Charge Transfer (MLCT) transitions, where an electron is excited from a metal-based d-orbital to a ligand-based π* orbital. nih.govmdpi.com

Ligand-to-Metal Charge Transfer (LMCT) transitions.

Luminescence : Following the absorption of light, many of these complexes can relax by emitting light in the form of fluorescence or phosphorescence. mdpi.com The emission properties are highly dependent on the nature of the metal ion and the ligand. Heavy metal ions like osmium(II) or platinum(II) can facilitate spin-orbit coupling, which promotes intersystem crossing from the singlet excited state to a triplet state, often resulting in phosphorescence. scirp.orgmdpi.com

For example, osmium(II) organometallic complexes featuring a quinolin-8-olato ligand have been shown to absorb light around 420 nm and exhibit fluorescence with an emission maximum near 510 nm at room temperature. scirp.org This emission is believed to originate from a triplet MLCT state. scirp.org The easily tunable chemical and photophysical properties, potential for high emission quantum yields, and large Stokes shifts make these metal complexes highly attractive for various optical applications. magtech.com.cn

Biological and Pharmacological Research on 2 Methoxyquinolin 8 Ol and Its Analogs

Anticancer Research and Mechanistic Studies

The investigation into quinoline (B57606) derivatives has revealed promising avenues for cancer therapy. Research has focused on their ability to interfere with cancer cell proliferation, induce programmed cell death, and inhibit pathways crucial for tumor growth and spread.

Investigations into Inhibition of Cell Proliferation and Cytotoxicity Mechanisms

The cytotoxic effects of methoxy-substituted quinoline analogs have been evaluated against various cancer cell lines. For instance, the analog 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (compound 49) demonstrated significant cytotoxicity against colorectal cancer cells, with IC50 values of 0.35 μM and 0.54 μM for HCT116 and Caco-2 cells, respectively. nih.gov This indicates a potent ability to inhibit the proliferation of these cancer cells. Similarly, another analog, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC), also showed antiproliferative activity against the same colorectal cancer cell lines. nih.gov

In the context of melanoma, 2-methoxyestradiol (B1684026) (2ME), an estradiol (B170435) metabolite with structural similarities, has been shown to inhibit the growth of melanoma cells, including those with acquired resistance to BRAF and BRAF+MEK inhibitors. nih.gov Furthermore, copper(II) complexes with 8-hydroxyquinoline (B1678124) hydrazone have exhibited high cytotoxic activity against seven different cancer cell lines, with the copper complex inducing caspase-dependent apoptosis. nih.gov Ruthenium complexes incorporating an 8-hydroxyquinoline moiety have also shown dose-dependent cytotoxicity against breast cancer cell lines. mdpi.com

Table 1: Cytotoxicity of 2-Methoxyquinolin-8-ol Analogs in Cancer Cell Lines

| Compound/Analog | Cancer Cell Line | IC50 Value | Source |

|---|---|---|---|

| 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | HCT116 (Colorectal) | 0.35 μM | nih.gov |

| 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | Caco-2 (Colorectal) | 0.54 μM | nih.gov |

| Tangeritin (5,6,7,8,4′-PeMF) | PC3 (Prostate) | 17.2 µM | mdpi.com |

| 5-demethyltangeritin (5-hydroxy-6,7,8,4′-TeMF) | PC3 (Prostate) | 11.8 µM | mdpi.com |

| Nobiletin (5,6,7,8,3′,4′-HeMF) | PC3 (Prostate) | ~80 µM | mdpi.com |

| Ruthenium(II) Complex with 8-Hydroxyquinoline | T47D (Breast) | 48.3 μM | mdpi.com |

| Ruthenium(II) Complex with 8-Hydroxyquinoline | MDA-MB-231 (Breast) | 45.5 μM | mdpi.com |

Induction of Apoptosis and Cell Cycle Arrest Pathways

A key mechanism of anticancer agents is the induction of apoptosis, or programmed cell death, and the disruption of the cell cycle. The quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine has been found to induce both apoptotic and autophagic cell death in pancreatic cancer cell lines. nih.gov This compound was shown to activate Caspase-3 and lead to the cleavage of PARP, both hallmarks of apoptosis. nih.gov

Cell cycle arrest is another critical mechanism. 2-methoxyestradiol (2ME) has been demonstrated to induce a G2/M cell cycle arrest in melanoma cells, which is associated with decreased expression of pRb and Cyclin B1, and increased expression of p21/Cip1. nih.gov In human vascular smooth muscle cells, 2-ME arrests cells in mitosis and promotes mitotic cell apoptosis. nih.gov Similarly, the analog 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC) was found to block the cell cycle in the G2/M phase in colorectal cancer cells. nih.gov Prunetrin (B192197), a flavonoid, also arrests the cell cycle in the G2/M phase by decreasing the expression of proteins like Cyclin B1, CDK1/CDC2, and CDC25c. mdpi.com

The induction of apoptosis by these compounds often involves the mitochondrial pathway. For example, prunetrin increases the expression of the pro-apoptotic protein Bak while decreasing the anti-apoptotic protein Bcl-xL. mdpi.com Luteolin, another flavonoid, also induces apoptosis and cell cycle arrest at the G2 phase in colorectal cancer cells. mdpi.com

Studies on Anti-Angiogenesis and Anti-Invasive Activities

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. mdpi.com Several analogs of this compound have shown potential as anti-angiogenic agents. 2-methoxyestradiol (2ME2) is a well-studied endogenous metabolite of estradiol that targets both tumor cells and endothelial cells, inhibiting blood vessel formation at multiple stages of the angiogenic cascade. nih.gov It is orally active in a variety of tumor models and inhibits tumor growth at non-toxic doses. nih.gov

Another related compound, 2-methoxycinnamaldehyde (B72128) (2-MCA), has been identified as a novel small molecule inhibitor of the Tie2 kinase. nih.gov Tie2 activation in endothelial cells is pro-angiogenic, and its inhibition can block both sprouting angiogenesis and the maturation of blood vessels, leading to the inhibition of tumor growth. nih.govfrontiersin.org The inhibition of invasion is another important aspect of anticancer therapy. In 3D models of human melanoma, 2-methoxyestradiol induced the retraction of cytoplasmic projections, suggesting an anti-invasive effect. nih.gov

Modulation and Inhibition of Specific Oncogenic Pathways

The anticancer effects of this compound analogs are often rooted in their ability to modulate specific signaling pathways that are dysregulated in cancer.

PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR signaling pathway is frequently activated in human cancers and is a key target for cancer therapy. nih.gov The compound 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline was shown to exert its cytotoxic effects on colorectal cancer cells by modulating this pathway. nih.gov Similarly, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC) was found to inhibit the expression of proteins related to the PI3K/AKT/mTOR pathway. nih.gov The quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine also induces cell death by inhibiting the Akt/mTOR signaling pathway. nih.gov

EZH2 Inhibition: Enhancer of Zeste Homologue 2 (EZH2) is a histone methyltransferase that is often overexpressed in various cancers and is considered a promising therapeutic target. nih.gov A series of 5-methoxyquinoline (B23529) derivatives have been developed as EZH2 inhibitors. nih.govresearchgate.net One such compound, N-(1-benzylpiperidin-4-yl)-2-chloro-5-methoxyquinolin-4-amine, showed inhibitory activity against EZH2, and subsequent structural optimization led to more potent derivatives. nih.gov These inhibitors were found to down-regulate the H3K27me3 levels in cancer cells, indicating direct inhibition of EZH2's methyltransferase activity. nih.gov

Human Topoisomerase Inhibition: Fluoroquinolones, a class of compounds that includes quinoline structures, have been investigated for their anticancer activity through the targeting of DNA topoisomerases. A novel ciprofloxacin (B1669076) derivative demonstrated the ability to dually inhibit topoisomerase I and topoisomerase II, leading to apoptosis and necro-apoptosis in cancer cells. mdpi.com

Antimicrobial and Antibiofilm Investigations

Beyond their anticancer potential, quinoline derivatives have a long history as antimicrobial agents. Research continues to explore their efficacy against a range of bacterial pathogens.

Antibacterial Activity Against Gram-Positive and Gram-Negative Bacterial Strains

Derivatives of 8-hydroxyquinoline have demonstrated broad-spectrum antibacterial activity. AM-1155, a new 8-methoxy quinolonecarboxylic acid, was effective against over 90% of clinical isolates of methicillin-susceptible Staphylococcus aureus, streptococci, Enterococcus faecalis, and most of the Enterobacteriaceae. nih.gov This compound was noted to be 2- to 16-fold more active than ciprofloxacin against Gram-positive organisms. nih.gov

A series of novel 8-methoxyquinoline-2-carboxamide (B13116470) compounds containing a 1,3,4-thiadiazole (B1197879) moiety also displayed moderate to good antibacterial efficacy against three Gram-positive and three Gram-negative bacteria. researchgate.net Furthermore, derivatives of 8-hydroxyquinoline have been identified as antibacterial agents that can target both intra- and extracellular Gram-negative pathogens. nih.gov

The antibacterial activity of 8-hydroxyquinoline and its derivatives, including 2-methyl-8-hydroxyquinoline, has been tested against human intestinal bacteria, showing inhibitory effects against Escherichia coli and Clostridium difficile. researchgate.net Another study synthesized a new series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide (B165840) compounds and screened them for antimicrobial activity against Gram-positive and Gram-negative bacteria, with some compounds showing a broad spectrum of activity. mdpi.com

Table 2: Antibacterial Spectrum of this compound Analogs

| Compound/Analog | Bacterial Strains | Activity | Source |

|---|---|---|---|

| AM-1155 (8-methoxy quinolone) | Methicillin-susceptible Staphylococcus aureus, streptococci, Enterococcus faecalis, Enterobacteriaceae | Inhibited >90% of isolates at 0.39 mg/L | nih.gov |

| 8-methoxyquinoline-2-carboxamides | Gram-positive and Gram-negative bacteria | Moderate to good efficacy | researchgate.net |

| 5-nitro-7-((4-phenylpiperazine-1-yl-)methyl)quinolin-8-ol | Yersinia pseudotuberculosis, Chlamydia trachomatis | Inhibition of type III secretion | nih.gov |

| 8-hydroxyquinoline | Escherichia coli, Clostridium difficile | Strong inhibition | researchgate.net |

| 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides | Gram-positive and Gram-negative bacteria | Broad-spectrum activity | mdpi.com |

Antifungal Activity Against Fungal Strains

Derivatives of quinoline, particularly those based on the 8-quinolinol (also known as 8-hydroxyquinoline) scaffold, have been the subject of extensive antifungal research. Studies have demonstrated that modifications to the quinoline ring, such as the inclusion of methyl, halogen, and sulfonic acid groups, can significantly influence their activity against a range of pathogenic fungi.

For instance, 2-methyl-8-quinolinol and its substituted derivatives have been tested against fungi such as Aspergillus niger, Aspergillus oryzae, and Trichophyton mentagrophytes. Among these, 5,7-dichloro and 5,7-dibromo derivatives of 2-methyl-8-quinolinol were identified as the most potent fungitoxic compounds in one study. In general, 2-methyl analogues showed less activity compared to their corresponding 8-quinolinol counterparts, with a few exceptions.

Similarly, research on 2-acyl-1,4-benzohydroquinones, which share structural similarities with quinoline derivatives, has shown notable antifungal properties against various Candida species and filamentous fungi. One study found that 2-octanoylbenzohydroquinone was the most active in its series, with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 16 μg/mL. For certain strains like Candida krusei and Rhizopus oryzae, its activity was comparable to the standard antifungal drug Amphotericin B. It was also noted that acylbenzohydroquinone derivatives generally exhibited more potent antifungal activity than their acylnaphthohydroquinone counterparts. nih.gov

The table below summarizes the antifungal activity of selected 8-quinolinol derivatives against various fungal strains.

| Compound/Derivative Class | Fungal Strains Tested | Key Findings |

| 5,7-dichloro-2-methyl-8-quinolinol | Aspergillus niger, Aspergillus oryzae, Trichoderma viride, Myrothecium verrucaria, Trichophyton mentagrophytes | Demonstrated the highest fungitoxic activity among the tested 2-methyl-8-quinolinol derivatives. elsevierpure.com |

| 5,7-dibromo-2-methyl-8-quinolinol | Aspergillus niger, Aspergillus oryzae, Trichoderma viride, Myrothecium verrucaria, Trichophyton mentagrophytes | Showed high fungitoxic activity, comparable to the 5,7-dichloro derivative. elsevierpure.com |

| 2-octanoylbenzohydroquinone | Candida spp., Aspergillus fumigatus, Rhizopus oryzae | Exhibited potent activity with MIC values of 2-16 μg/mL; activity against C. krusei and R. oryzae was comparable to Amphotericin B. nih.gov |

| 8-hydroxyquinoline-5-sulfonamides (PH151, PH153) | Candida albicans | Showed a protective effect against C. albicans infection in an in vivo model using Toll-deficient Drosophila melanogaster. mdpi.com |

| Quinoxaline (B1680401) derivatives | Candida glabrata, Candida parapsilosis, Candida tropicalis | A novel quinoxaline derivative, 3-hydrazinoquinoxaline-2-thiol, showed high effectiveness against several Candida species. nih.gov |

Mechanisms of Antimicrobial Action (e.g., DNA Gyrase Inhibition, Lanosterol (B1674476) 14α-Demethylase Inhibition, Aromatase Inhibition)

The antimicrobial effects of this compound and its analogs are attributed to several distinct molecular mechanisms, including the inhibition of essential enzymes in bacteria, fungi, and other biological systems.

DNA Gyrase Inhibition DNA gyrase is a type II topoisomerase crucial for bacterial DNA replication and survival, making it a validated target for antibiotics. researchgate.netiaea.org The quinolone class of antimicrobials famously targets this enzyme. Research into quinolone derivatives has highlighted specific structural features that enhance inhibitory activity. Notably, the presence of an 8-methoxy group on the quinolone scaffold, as seen in fluoroquinolones like moxifloxacin, has been associated with superior activity, particularly against resistant mutant strains. nih.gov This substitution can lower the ratio of the MIC in gyrase mutant strains to that of the wild type, restricting the development of resistance. nih.gov The design of ATP-competitive inhibitors of the GyrB subunit of DNA gyrase is a significant area of research, although achieving selectivity over human ATP-binding enzymes like topoisomerase IIα and Hsp90 remains a challenge. researchgate.net

Lanosterol 14α-Demethylase Inhibition In fungi, a key therapeutic target is the enzyme lanosterol 14α-demethylase (also known as CYP51), a cytochrome P450 enzyme essential for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. researchgate.net Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death. Azole antifungals are the most well-known inhibitors of this enzyme. However, research has identified non-azole inhibitors that also target lanosterol 14α-demethylase. researchgate.net For example, studies on certain fluoroquinolone compounds revealed they could potentiate the effect of other antifungals by affecting ergosterol biosynthesis, with docking studies suggesting a high binding affinity for CYP51. researchgate.net This mechanism is a plausible pathway for the antifungal action of quinoline-based compounds.

Aromatase Inhibition Aromatase (cytochrome P450 19A1 or CYP19) is a key enzyme in the biosynthesis of estrogens from androgens and is a major target in the treatment of hormone-dependent breast cancer. nih.govmdpi.com Interestingly, some quinoline derivatives have been investigated for their ability to inhibit this enzyme. Metal complexes of 8-hydroxyquinoline (8HQ), for instance, have demonstrated aromatase inhibitory activity. nih.govswu.ac.th Studies on a series of metal complexes with 8HQ and uracil (B121893) derivatives found that specific copper (Cu) complexes exhibited a significant inhibitory effect on aromatase, with IC50 values in the low micromolar range. nih.govswu.ac.th This suggests that the 8-hydroxyquinoline scaffold can be adapted to target enzymes outside of the traditional antimicrobial sphere.

Anti-Biofilm Formation Studies

Bacterial and fungal biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, which confers increased resistance to antimicrobial agents. The ability to inhibit or disrupt biofilm formation is a critical attribute for novel antimicrobial compounds. Several studies have demonstrated that 8-hydroxyquinoline derivatives possess significant anti-biofilm activity, particularly against Candida species.

Research has shown that certain 8-hydroxyquinoline and quinazoline (B50416) derivatives are active against both planktonic (free-floating) and sessile (biofilm-embedded) cells of Candida albicans, C. tropicalis, and C. parapsilosis. nih.gov One 8-hydroxyquinoline derivative, referred to as PH157, was particularly effective and was successfully incorporated into a film-forming formulation that inhibited biofilm formation on catheters. nih.gov

Further studies have identified 2,6-disubstituted quinoline derivatives that are not only fungicidal against planktonic Candida cells but also active against their biofilms. The mechanism for some of these compounds involves the induction of reactive oxygen species (ROS) within the biofilm cells, a mode of action also observed with established antifungals like miconazole (B906) and amphotericin B. The anti-biofilm potential of these compounds has also been evaluated at sub-MIC concentrations, where they can effectively inhibit biofilm biomass and reduce the metabolic activity of the embedded yeast cells.

The table below highlights key findings from studies on the anti-biofilm activity of quinoline analogs.

| Compound/Derivative Class | Target Organism(s) | Key Findings on Anti-Biofilm Activity |

| 8-hydroxyquinoline derivative (PH157) | Candida albicans, C. tropicalis, C. parapsilosis | Active against both planktonic and sessile cells; inhibited biofilm formation on polystyrene and polyurethane catheters. nih.gov |

| 2,6-disubstituted quinolines | Candida albicans, Candida glabrata | Exhibited fungicidal activity and were able to kill cells within the biofilm; induced accumulation of reactive oxygen species (ROS) in biofilm cells. |

| 2-aminobenzoic acid derivatives | Fluconazole-resistant Candida albicans | Effectively inhibited biofilm formation, with high concentrations (50 µg/mL) showing 75–85% inhibition of biofilm biomass. |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | Mycobacterium smegmatis, Staphylococcus aureus | Showed potent inhibitory activity against biofilm formation in these bacterial species. |

Antimalarial Activity and Mechanistic Insights

The quinoline scaffold is the foundation for some of the most important antimalarial drugs in history, including quinine (B1679958) and chloroquine (B1663885). nih.gov Research continues into novel quinoline-based compounds, including analogs of this compound, to overcome widespread drug resistance. Their mechanism of action is often multifaceted, targeting unique aspects of the parasite's lifecycle within the human host.

Targeting Parasite Mitochondrial Function and Disruption

The mitochondrion of the Plasmodium parasite is an essential organelle and an attractive target for antimalarial drugs. Unlike their human host, parasites rely on specific mitochondrial processes that can be selectively inhibited. Certain quinoline analogs have been shown to exert their antimalarial effect by compromising mitochondrial function.

A novel class of compounds featuring an indol-3-yl group linked to a 4-aminoquinoline (B48711) moiety was found to dissipate the parasite's mitochondrial membrane potential as an early event in their mode of action. nih.gov This disruption of the electrochemical gradient across the mitochondrial membrane is catastrophic for the parasite, leading to a breakdown in essential functions like ATP synthesis.

Furthermore, a generation of quinolone derivatives has been developed with a dual mechanism of action against two key respiratory enzymes in the parasite's electron transport chain: NADH:ubiquinone oxidoreductase (Plasmodium falciparum NDH2) and the cytochrome bc1 complex. nih.gov These inhibitors cause a rapid and selective depolarization of the parasite's mitochondrial membrane, which in turn disrupts pyrimidine (B1678525) metabolism and ultimately leads to parasite death. nih.gov This targeting of mitochondrial respiration represents a potent and effective strategy for antimalarial drug design.

Inhibition of Heme Detoxification and Hemozoin Formation

During its intraerythrocytic stage, the malaria parasite digests large quantities of host hemoglobin, releasing toxic-free heme. To protect itself, the parasite detoxifies this heme by polymerizing it into an inert, crystalline substance called hemozoin. This detoxification pathway is a critical survival mechanism for the parasite and a primary target for many quinoline-based antimalarials.

Compounds like chloroquine are believed to accumulate in the parasite's acidic digestive vacuole, where they interfere with hemozoin formation. nih.gov They are thought to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic-free heme. This excess heme generates oxidative stress, damages cellular components, and inhibits crucial enzymes, ultimately killing the parasite.

Numerous studies have confirmed that various quinoline analogs are potent inhibitors of hemozoin formation. The ability of a compound to inhibit this pathway often correlates well with its antimalarial activity against the parasite.

Neuroprotective Research and Associated Molecular Pathways

The 8-hydroxyquinoline (8HQ) scaffold has emerged as a promising pharmacophore in the development of therapies for neurodegenerative disorders such as Alzheimer's and Parkinson's disease. elsevierpure.com The pathology of these diseases is complex and multifactorial, involving metal ion dyshomeostasis, oxidative stress, protein aggregation (e.g., amyloid-beta), and neuroinflammation. elsevierpure.com 8HQ derivatives are particularly suited to address this complexity as they often function as multitarget-directed ligands (MTDLs). nih.govnih.gov

A key mechanism of action for many 8HQ analogs is their ability to chelate metal ions like copper, zinc, and iron. An imbalance of these metals is implicated in the aggregation of amyloid-beta (Aβ) peptides and the generation of reactive oxygen species (ROS) through Fenton chemistry, leading to oxidative neuronal damage. researchgate.net By chelating and redistributing these metal ions, 8HQ compounds can inhibit Aβ aggregation, reduce oxidative stress, and restore metal homeostasis. nih.gov

Beyond metal chelation, these compounds engage with multiple molecular pathways. For example, hybrid molecules combining the 8HQ scaffold with features of existing drugs like donepezil (B133215) have been shown to inhibit cholinesterases (acetylcholinesterase and butyrylcholinesterase) and monoamine oxidase B (MAO-B), enzymes that are key targets in Alzheimer's and Parkinson's disease, respectively. nih.gov Other research has demonstrated that 8HQ derivatives can reverse mitochondrial membrane depolarization following oxidative stress and induce the expression of hypoxia-related genes. nih.gov Some analogs have also shown the ability to upregulate the sirtuin 1 (SIRT1)/3-FOXO3a signaling pathway, which is involved in maintaining antioxidant defense and preventing mitochondrial dysfunction. researchgate.net This multifunctional profile makes 8-hydroxyquinoline derivatives a versatile platform for designing disease-modifying agents for neurodegenerative conditions. elsevierpure.com

Enzyme Inhibition Studies and Characterization

The 8-hydroxyquinoline (8-HQ) scaffold, a core component of this compound and its analogs, is a well-established pharmacophore known for its metal-chelating properties. This characteristic is often central to its mechanism of enzyme inhibition, particularly against metalloenzymes. acs.orgescholarship.orgresearchgate.net The interaction of these compounds with enzyme active sites can be reversible or irreversible, each with distinct kinetic profiles.

Competitive Enzyme Inhibition Mechanisms and Kinetics

Competitive inhibition occurs when an inhibitor molecule, structurally similar to the substrate, binds to the active site of an enzyme, thereby preventing the substrate from binding. This type of inhibition is reversible and can be overcome by increasing the substrate concentration. For 8-hydroxyquinoline derivatives, this mechanism is often observed in the inhibition of kinases like Pim-1. researchgate.net

In studies of Pim-1 kinase inhibitors, certain 2-styrylquinolines and quinoline-2-carboxamides, which are analogs of this compound, have been identified as potent inhibitors. Molecular modeling suggests that the 8-hydroxy-quinoline-7-carboxylic acid moiety is a critical pharmacophore that interacts with key residues, such as Asp186 and Lys67, within the ATP-binding pocket of the kinase, thus competing with the natural substrate, ATP.

Similarly, some 8-hydroxyquinoline derivatives have been found to be competitive inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) synthesis. The inhibitory effect is attributed to the chelation of copper ions in the enzyme's active site. core.ac.uk

Table 1: Examples of Competitive Inhibition by 8-Hydroxyquinoline Analogs

| Compound Class | Target Enzyme | Key Structural Feature |

|---|---|---|

| 2-Styrylquinolines | Pim-1 Kinase | 8-Hydroxy-quinoline-7-carboxylic acid |

Non-Competitive and Mixed Enzyme Inhibition Mechanisms and Kinetics

Non-competitive inhibition involves the inhibitor binding to a site on the enzyme other than the active site, known as an allosteric site. This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding. In some cases, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, leading to mixed inhibition.

Research on novel piperazine (B1678402) and morpholine (B109124) substituted quinolines has revealed mixed-type inhibition against acetylcholinesterase (AChE). nih.gov Kinetic analysis of highly active compounds from this series showed that they act as reversible, mixed-type inhibitors. This suggests that these analogs bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov

The Lineweaver-Burk plots for these inhibitors show a family of lines with a common intercept to the left of the vertical axis and above the horizontal axis, a characteristic of mixed inhibition. nih.gov The inhibition constants (Ki) for some of these compounds have been calculated to be in the micromolar range. nih.gov

Table 2: Kinetic Parameters for Mixed Inhibition of Acetylcholinesterase by Quinoline Analogs

| Compound | Inhibition Type | Ki (µM) |

|---|---|---|

| Compound 11a | Mixed | 2.03 |

Investigations into Irreversible and Suicide Inhibition

Irreversible inhibition occurs when an inhibitor covalently binds to an enzyme, permanently inactivating it. A specific type of irreversible inhibition is suicide inhibition, where the enzyme converts a seemingly harmless substrate analog into a highly reactive molecule that then irreversibly binds to the active site.

While extensive research on the reversible inhibition by 8-hydroxyquinoline derivatives exists, studies detailing irreversible or suicide inhibition are less common for this specific class. However, broader research into quinoline-based compounds has identified irreversible inhibitors of Bruton tyrosine kinase (BTK). nih.gov These inhibitors typically contain a reactive group that forms a covalent bond with a cysteine residue in the active site of the kinase. While not specific to 8-hydroxyquinoline analogs, this demonstrates the potential for the quinoline scaffold to be adapted for irreversible inhibition.

Some studies on isoflavone (B191592) inhibitors of tyrosinase have shown that the presence of hydroxyl groups at both the C7 and C8 positions can shift the mechanism from reversible competitive to suicide inhibition. nih.gov This suggests that specific hydroxylation patterns on a core scaffold can lead to this type of inactivation.

Structure-Activity Relationship (SAR) Studies in Biological Contexts

The biological activity of 8-hydroxyquinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. SAR studies are therefore crucial for the rational design of more potent and selective inhibitors.

A recurring theme in the SAR of 8-hydroxyquinoline analogs is the importance of the metal-chelating {N, O} donor set formed by the quinoline nitrogen and the 8-hydroxyl group. The ability to chelate metal ions is often a prerequisite for the biological activity of these compounds, particularly as inhibitors of metalloenzymes and in anticancer applications. escholarship.org Deletion of the quinoline nitrogen or shifting its position significantly reduces or abolishes the activity. nih.gov

The introduction of various substituents at different positions of the 8-hydroxyquinoline scaffold has been shown to fine-tune the biological activity:

Position 2: Aromatic amide substitutions at this position can increase lipophilicity and antiviral activity due to the electron-withdrawing properties of the anilide substituents.

Position 5: The introduction of an electron-withdrawing chloro-substituent at this position can decrease the pKa values of the hydroxyl group and the quinoline nitrogen, which can influence the compound's behavior at physiological pH.

Position 7: The presence of a carboxylic acid group at this position is a crucial pharmacophore for the inhibition of Pim-1 kinase. acs.org

Lipophilicity and Electronic Properties: In the context of antiviral activity, an increase in lipophilicity and the presence of electron-withdrawing substituents on an anilide ring attached to the quinoline core have been shown to positively influence the inhibitory activity. escholarship.org

Table 3: Structure-Activity Relationship Highlights for 8-Hydroxyquinoline Analogs

| Substitution Position/Property | Effect on Biological Activity | Example Context |

|---|---|---|

| {N, O} Chelating Group | Essential for activity | Metalloenzyme inhibition, Anticancer activity |

| Position 2 (Aromatic Amide) | Increased lipophilicity and antiviral activity | Antiviral agents |

| Position 5 (Chloro group) | Modulates pKa | General biological activity |

| Position 7 (Carboxylic acid) | Crucial for Pim-1 kinase inhibition | Anticancer agents |

| Increased Lipophilicity | Positive influence on antiviral activity | Antiviral agents |

Advanced Catalytic and Materials Science Applications of 2 Methoxyquinolin 8 Ol Systems

Catalytic Applications of 2-Methoxyquinolin-8-ol Metal Complexes

While the broader family of 8-hydroxyquinoline (B1678124) derivatives has been investigated in various catalytic contexts, specific research detailing the applications of this compound metal complexes in catalysis is not extensively documented in the current scientific literature. The following sections outline the general research areas where such compounds could theoretically be applied.

Homogeneous Catalysis Research

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically in a liquid solution. Metal complexes are central to this field, where the ligand's structure—such as that of this compound—can be precisely tuned to influence the catalyst's activity, selectivity, and stability. Pincer-type ligands and other chelating agents are often employed to create robust metal centers for reactions like hydrogenation, hydroformylation, and carbon-carbon bond formation. Although specific examples using this compound are not prominent, its bidentate chelating nature makes it a plausible candidate for forming stable, soluble metal complexes suitable for homogeneous catalytic cycles.

Heterogeneous Catalysis Research